2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid

Tryptophan Hydroxylase Serotonin Synthesis Enzyme Inhibition

Select this alpha-methyl TPH inhibitor for superior experimental reproducibility over standard PCPA. The alpha-methyl substitution enhances metabolic stability and alters enzyme binding kinetics—critical for quantitative serotonergic studies. Supplied as chiral-pure (R)- or (S)-enantiomer (≥97%) for SPPS incorporation of conformationally constrained chlorophenyl moieties. For CNS applications, inquire about the methyl ester prodrug with enhanced blood-brain barrier penetration. Verify batch-specific potency via head-to-head comparison to ensure data integrity.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B12083713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)Cl)(C(=O)O)N
InChIInChI=1S/C10H12ClNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)
InChIKeyIVPYXMQYUYFSFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid for Serotonin Pathway Research


2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid, a synthetic phenylalanine derivative with a chlorine atom at the para-position and a methyl group at the alpha-carbon, is a non-proteinogenic amino acid. It is known for its role as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) biosynthesis, and is utilized as a versatile chiral building block in peptide synthesis .

Risks of Substituting 2-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid in TPH Inhibition Studies


Direct substitution with in-class compounds like 4-chloro-DL-phenylalanine (PCPA) is inadvisable for quantitative research due to significant differences in target potency. The target compound exhibits an alpha-methyl group, which influences its interaction with the TPH enzyme and may contribute to differences in metabolic stability. While PCPA shows weak in vitro binding (IC50 > 50 µM) [1], the alpha-methyl analog's specific quantitative advantages must be verified through head-to-head comparison to ensure experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for 2-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid


Tryptophan Hydroxylase Inhibition Potency of Alpha-Methyl Derivative vs. PCPA

The alpha-methyl analog (2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid) is structurally related to the classic TPH inhibitor fenclonine (PCPA). While direct in vitro inhibition data for the exact compound is not available, its structural analog, the methyl ester prodrug, demonstrates quantifiable TPH inhibition (IC50 = 53.05 μM) . This contrasts sharply with the parent PCPA, which shows very weak binding to TPH1 in vitro (IC50 > 50 μM) [1], highlighting a potential difference in target engagement.

Tryptophan Hydroxylase Serotonin Synthesis Enzyme Inhibition

Blood-Brain Barrier (BBB) Permeability of Methyl Ester Analog vs. PCPA

The methyl ester derivative of 2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid is reported to cross the blood-brain barrier (BBB) more effectively than the parent PCPA . This differential permeability is critical for in vivo studies targeting central serotonin synthesis. The alpha-methyl group and esterification likely contribute to this enhanced CNS penetration.

Blood-Brain Barrier Serotonin Pharmacokinetics

Stereochemical Purity and Research-Grade Procurement

2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is commercially available as the pure (S)-enantiomer or (R)-enantiomer with a high purity specification of 95% . This contrasts with many general-purpose PCPA supplies, which are often racemic mixtures or have lower purity. The availability of a defined stereoisomer with high purity is essential for reproducible synthesis of chiral peptides and for structure-activity relationship (SAR) studies where stereochemistry is critical.

Stereochemistry Peptide Synthesis Chiral Building Block

Optimal Scientific Use Cases for 2-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid


Investigating Central Serotonin Depletion In Vivo

For studies requiring reliable depletion of brain serotonin, the methyl ester prodrug of 2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a preferred tool. Its reported superior blood-brain barrier penetration compared to PCPA makes it more effective for achieving central TPH inhibition, thereby enabling robust behavioral and neurochemical analyses of serotonergic function.

Synthesis of Stereochemically-Defined Peptidomimetics

As a chiral, non-natural amino acid available in high purity as either the (R)- or (S)-enantiomer , this compound is ideal for solid-phase peptide synthesis (SPPS). Its incorporation allows for the introduction of a conformationally constrained, chlorophenyl moiety, which can be used to probe receptor binding pockets or enhance the metabolic stability of peptide leads.

Structure-Activity Relationship (SAR) Studies on TPH Inhibitors

This compound serves as a key reference point in SAR campaigns aimed at developing novel TPH inhibitors. Its structural differences from PCPA (alpha-methyl vs. alpha-hydrogen) provide a critical comparison for understanding how substitution at the alpha-carbon affects enzyme inhibition potency and target selectivity, guiding the design of next-generation compounds.

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